Cas no 417712-26-6 (methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate)

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate is a versatile intermediate in organic synthesis, particularly valued for its conjugated α,β-unsaturated ester structure and functionalized aromatic ring. The presence of both formyl and hydroxyl groups on the phenyl ring enhances its reactivity, making it useful in cross-coupling reactions, Michael additions, and as a precursor for heterocyclic compounds. Its extended π-conjugation system also lends potential applications in materials science, such as in the development of organic semiconductors or fluorescent probes. The compound’s stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. Its structural features enable precise modifications, supporting advanced research in pharmaceuticals, agrochemicals, and functional materials.
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate structure
417712-26-6 structure
商品名:methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
CAS番号:417712-26-6
MF:C11H10O4
メガワット:206.1947
MDL:MFCD22575202
CID:2018679
PubChem ID:10330602

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 化学的及び物理的性質

名前と識別子

    • methyl (3-formyl-4-hydroxy)cinnamate
    • methyl E-3-(4-hydroxy-3-formylphenyl)acrylate
    • methyl psilalate
    • (E)-Methyl 3-(3-formyl-4-hydroxyphenyl)acrylate
    • F82984
    • BS-40475
    • MFCD22575202
    • AKOS005264609
    • methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
    • CS-0200423
    • 417712-26-6
    • Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate
    • METHYL (2E)-3-(3-FORMYL-4-HYDROXYPHENYL)PROP-2-ENOATE
    • (E)-Methyl3-(3-formyl-4-hydroxyphenyl)acrylate
    • Methyl (E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoate
    • methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
    • MDL: MFCD22575202
    • インチ: InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+
    • InChIKey: YZCNMNIEOSATKG-HWKANZROSA-N
    • ほほえんだ: COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O

計算された属性

  • せいみつぶんしりょう: 206.05790880g/mol
  • どういたいしつりょう: 206.05790880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 63.6Ų

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M357828-50mg
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6
50mg
$ 65.00 2022-06-03
TRC
M357828-10mg
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6
10mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
Y1259352-5g
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6 98%
5g
$435 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1271093-100mg
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6 98%
100mg
¥240.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1271093-250mg
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6 98%
250mg
¥378.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1271093-10g
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6 98%
10g
¥7080.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1271093-25g
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6 98%
25g
¥11896.00 2024-05-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU833-100mg
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
417712-26-6 95%
100mg
¥178.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU833-5g
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
417712-26-6 95%
5g
¥2726.0 2024-04-19
A2B Chem LLC
AI89662-10g
(E)-Methyl 3-(3-formyl-4-hydroxyphenyl)acrylate
417712-26-6 97%
10g
$797.00 2024-04-20

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 関連文献

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylateに関する追加情報

Research Briefing on Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (CAS: 417712-26-6) in Chemical Biology and Pharmaceutical Applications

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (CAS: 417712-26-6) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its α,β-unsaturated ester moiety and formylphenol group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in modulating enzymatic activity, serving as a precursor for drug development, and its potential therapeutic properties. This research briefing aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and emerging applications.

Recent investigations into methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate have focused on its reactivity and utility in organic synthesis. The presence of both an aldehyde and a hydroxyl group on the aromatic ring, coupled with the conjugated double bond in the acrylate moiety, makes this compound a valuable building block for constructing complex molecular architectures. Researchers have employed it in multicomponent reactions, such as the Knoevenagel condensation and Michael addition, to generate libraries of derivatives with potential pharmacological activities. Computational studies have also been conducted to predict its binding affinities with various biological targets, suggesting its potential as a lead compound in drug discovery.

In the context of biological activity, methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate has demonstrated promising results in preliminary assays. Studies have reported its inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, its antioxidant properties have been evaluated using in vitro models, where it exhibited significant radical scavenging activity. These findings suggest its potential as a therapeutic agent for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions. However, further in vivo studies are required to validate these effects and assess its pharmacokinetic profile.

The compound's role in medicinal chemistry has also been explored, particularly in the design of hybrid molecules. By conjugating methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate with other pharmacophores, researchers have developed novel compounds with enhanced bioactivity. For instance, recent publications describe its incorporation into chalcone and coumarin derivatives, which have shown improved anticancer and antimicrobial properties. These hybrid molecules leverage the compound's unique structural features to interact with multiple biological targets, offering a multi-targeted approach to therapy. Such strategies are increasingly relevant in the era of precision medicine, where polypharmacology is gaining traction.

Despite its potential, challenges remain in the practical application of methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate. Issues such as solubility, stability, and metabolic clearance need to be addressed to translate its in vitro activity into clinically viable therapeutics. Recent advancements in formulation science, including the use of nanoparticles and prodrug strategies, may offer solutions to these limitations. Moreover, the compound's safety profile and potential toxicity must be thoroughly evaluated in preclinical models before advancing to human trials. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles.

In conclusion, methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (CAS: 417712-26-6) represents a promising scaffold in chemical biology and pharmaceutical research. Its multifaceted reactivity, combined with its demonstrated biological activities, positions it as a valuable tool for drug discovery and development. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic applications. As the field progresses, this compound may serve as a cornerstone for the design of next-generation therapeutics targeting complex diseases.

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